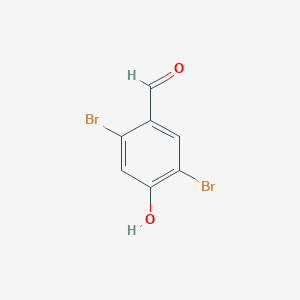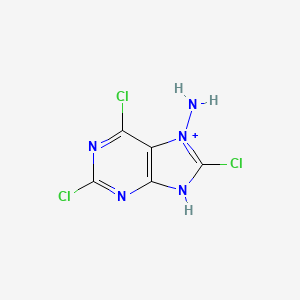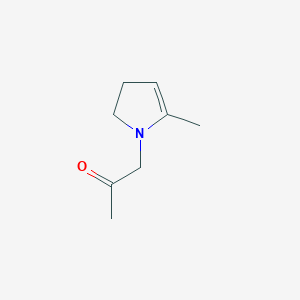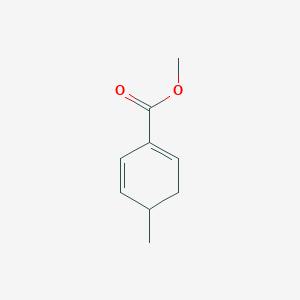
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This compound is characterized by a cyclohexadiene ring with a carboxylic acid methyl ester group and a methyl group attached to it. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) typically involves the esterification of 1,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is performed in a controlled environment to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclohexadiene ring structure allows for potential interactions with enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Cyclohexadiene-1-carboxylicacid,4-methylene-,methylester: Similar structure but with a methylene group instead of a methyl group.
1,5-Cyclohexadiene-1-carboxylicacid,3-amino-,methylester: Contains an amino group at the 3-position instead of a methyl group at the 4-position.
Uniqueness
1,5-Cyclohexadiene-1-carboxylicacid,4-methyl-,methylester(9CI) is unique due to the presence of both a methyl group and a carboxylic acid methyl ester group on the cyclohexadiene ring
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 4-methylcyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3,5-7H,4H2,1-2H3 |
InChI-Schlüssel |
NNHLOLDKJWNQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


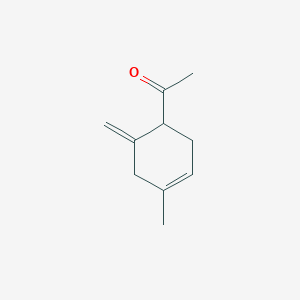
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

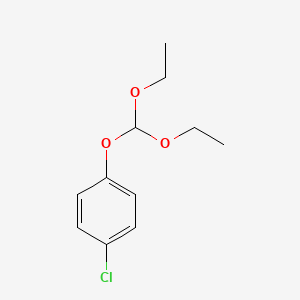
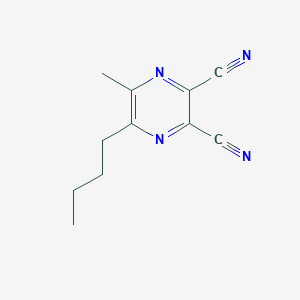
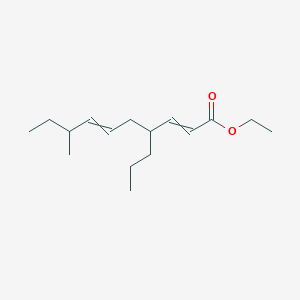
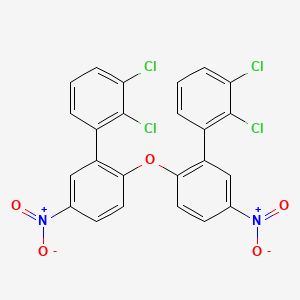
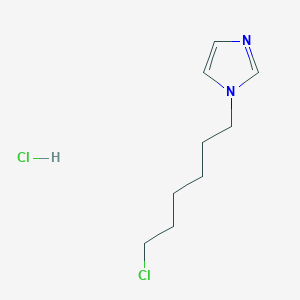

![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
